6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin
Overview
Description
6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 4th position of the coumarin core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorocoumarin, 4-methoxybenzaldehyde, and a methylating agent.
Condensation Reaction: The first step involves the condensation of 6-chlorocoumarin with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the coumarin core structure.
Methylation: Finally, the coumarin core is methylated at the 4th position using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin.
Industrial Production Methods
In industrial settings, the production of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium hydroxide, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydrocoumarins, and substitution may result in various functionalized coumarin derivatives.
Scientific Research Applications
6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4’-methoxyphenyl)-4-phenylcoumarin: This compound has a phenyl group at the 4th position instead of a methyl group.
6-Chloro-3-(3’-methoxyphenyl)coumarin: This compound has a methoxy group at the 3rd position of the phenyl ring.
4-Methylcoumarin: This compound lacks the chlorine and methoxyphenyl substituents.
Uniqueness
6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJITSUGXMWWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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